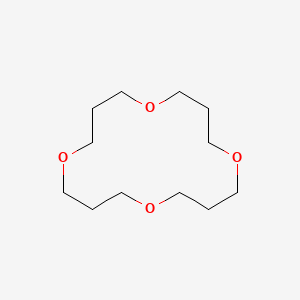
1,5,9,13-Tetraoxacyclohexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,9,13-Tetraoxacyclohexadecane is a macrocyclic compound with the molecular formula C12H24O4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
准备方法
1,5,9,13-Tetraoxacyclohexadecane can be synthesized through several methods. One common synthetic route involves the cyclization of diethylene glycol with ethylene glycol dichloride under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) to facilitate the cyclization process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
In industrial production, the synthesis of this compound may involve more scalable methods, such as continuous flow processes, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
化学反应分析
1,5,9,13-Tetraoxacyclohexadecane undergoes various chemical reactions, including complexation, substitution, and oxidation.
Complexation: This compound forms stable complexes with metal cations, such as lithium, sodium, and potassium. The complexation process involves the coordination of the ether oxygen atoms with the metal cations, resulting in the formation of a stable ring structure.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of the ether oxygen atoms is replaced by a nucleophile. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
1,5,9,13-Tetraoxacyclohexadecane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form stable complexes with metal cations
Biology: In biological research, this compound is used to study ion transport and membrane permeability. Its ability to form complexes with metal cations makes it a valuable tool for investigating the role of metal ions in biological systems.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. The ability to form stable complexes with metal cations can be leveraged to enhance the solubility and bioavailability of certain drugs.
Industry: In industrial applications, this compound is used as a phase transfer catalyst to facilitate the transfer of reactants between different phases in a chemical reaction. This property is particularly useful in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,5,9,13-Tetraoxacyclohexadecane primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the compound coordinate with the metal cations, resulting in the formation of a stable ring structure. This complexation process can influence various chemical and biological processes, such as ion transport, catalysis, and drug delivery.
相似化合物的比较
1,5,9,13-Tetraoxacyclohexadecane is similar to other crown ethers, such as 18-crown-6 and 12-crown-4. it has unique properties that distinguish it from these compounds.
18-Crown-6: This compound has a larger ring size and can form complexes with larger cations, such as potassium. In contrast, this compound has a smaller ring size and is more selective for smaller cations, such as lithium and sodium.
12-Crown-4: This compound has a smaller ring size and is more selective for smaller cations, such as lithium. this compound has a larger ring size and can form more stable complexes with a wider range of cations.
属性
CAS 编号 |
295-89-6 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
1,5,9,13-tetraoxacyclohexadecane |
InChI |
InChI=1S/C12H24O4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2 |
InChI 键 |
QNTPNTFBQZBRCK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCCOCCCOCCCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


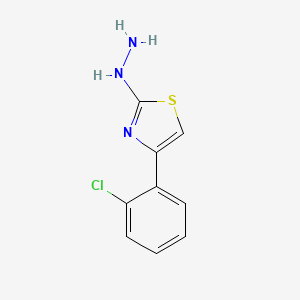
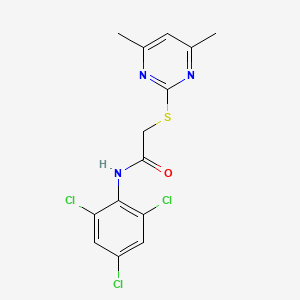
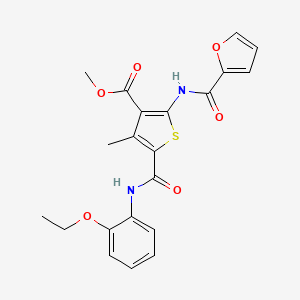
![Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate](/img/structure/B11774110.png)

![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
![2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
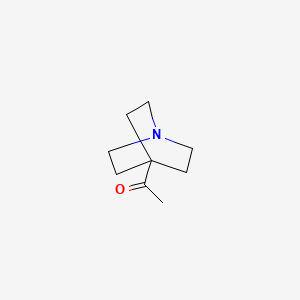
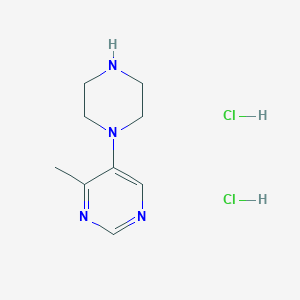
![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)

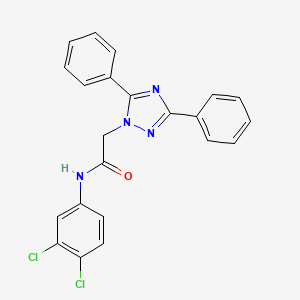
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)

